Verlukast
Übersicht
Beschreibung
MK-571 is a quinoline derivative that was originally developed as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist. It is most commonly used as an inhibitor of multidrug resistance protein-1 (MRP-1). This compound has shown significant potential in various scientific research applications, particularly in the fields of virology, oncology, and pharmacology .
Wissenschaftliche Forschungsanwendungen
MK-571 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Verlukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor is a part of the leukotriene signaling pathway, which plays a significant role in mediating inflammatory responses, particularly in conditions like asthma .
Mode of Action
This compound works by blocking the action of leukotriene D4 (LTD4) on the CysLT1 receptor . LTD4 is a potent mediator of inflammation, and its interaction with the CysLT1 receptor can lead to bronchoconstriction, increased vascular permeability, and eosinophil recruitment . By inhibiting this interaction, this compound can effectively reduce these inflammatory responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene signaling pathway . By blocking the action of LTD4, this compound prevents the downstream effects of this pathway, which include bronchoconstriction, increased vascular permeability, and eosinophil recruitment . This can lead to a reduction in inflammation and an improvement in symptoms for conditions like asthma .
Pharmacokinetics
The pharmacokinetics of this compound involve dose-related increases in the area under the curve (AUC) and maximum concentration (Cmax) in the blood . The presence of food can decrease the cmax by 22% and the auc by 13% .
Result of Action
The primary result of this compound’s action is a reduction in inflammation, particularly in the airways . This is achieved through the inhibition of LTD4, which leads to a decrease in bronchoconstriction, vascular permeability, and eosinophil recruitment . These effects can help to alleviate the symptoms of conditions like asthma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the drug’s bioavailability, as mentioned earlier . Additionally, the drug’s effectiveness can vary depending on the individual’s metabolic rate and the presence of other medications . .
Biochemische Analyse
Biochemical Properties
Verlukast is a potent CysLT 1 (LTD 4) receptor inverse agonist . It interacts with this receptor, inhibiting its function and thereby reducing the biochemical reactions that lead to inflammation and constriction of the airways .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in the immune response . It reduces the trafficking of eosinophils into the bronchoalveolar lavage fluid and lung interstitium, which are key processes in the development of asthma .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CysLT 1 (LTD 4) receptor, acting as an inverse agonist . This binding inhibits the receptor’s function, reducing the production of leukotrienes, which are inflammatory mediators that cause bronchoconstriction .
Dosage Effects in Animal Models
It is generally understood that the effects of a drug can vary with different dosages, and this is likely to be the case with this compound .
Metabolic Pathways
This compound undergoes biotransformation in the liver, generating several metabolites . These metabolites include four possible isomeric monosulfoxides and the N-hydroxymethyl amide .
Subcellular Localization
The localization of a drug within a cell can influence its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MK-571 can be synthesized through a multi-step process involving the reaction of quinoline derivatives with various reagentsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of MK-571 involves large-scale synthesis using similar synthetic routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
MK-571 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MK-571 can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various hydrogenated quinoline compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist commonly used to manage allergies and asthma.
Probenecid: An inhibitor of MRP-1, similar to MK-571, but with different primary indications.
Uniqueness of MK-571
MK-571 is unique in its dual role as a CysLTR1 antagonist and an MRP-1 inhibitor. This dual functionality allows it to be used in a broader range of applications, particularly in overcoming drug resistance in cancer therapy and enhancing antiviral treatments .
Biologische Aktivität
MK-571, a compound initially developed as a cysteinyl leukotriene receptor (CysLTR1) antagonist, has gained significant attention for its role as an inhibitor of multidrug resistance proteins (MRPs), particularly MRP1 and MRP2. This article provides a detailed overview of the biological activity of MK-571, focusing on its mechanisms of action, experimental findings, and implications in various therapeutic contexts.
1. Inhibition of Multidrug Resistance Proteins
MK-571 functions primarily as an inhibitor of MRP1 and MRP2, which are ATP-binding cassette (ABC) transporters involved in the efflux of various endogenous and exogenous compounds. By inhibiting these transporters, MK-571 enhances the intracellular accumulation of drugs that are substrates for these proteins, thereby restoring their efficacy in resistant cell lines.
2. Cysteinyl Leukotriene Receptor Antagonism
As a potent inverse agonist at the CysLTR1, MK-571 exhibits a high affinity (EC50 = 1.3 nM) for this receptor, leading to the antagonization of leukotriene D4 (LTD4)-induced contractions in smooth muscle tissues such as the guinea pig trachea and ileum . This mechanism is particularly relevant in conditions characterized by inflammatory responses and bronchoconstriction.
Table 1: Summary of Biological Activities of MK-571
Case Studies
Case Study 1: Restoration of Chemosensitivity
In a study involving A549/DX lung cancer cells resistant to cisplatin, MK-571 was shown to restore sensitivity when co-administered with cisplatin. The results indicated that MRP1 plays a crucial role in mediating drug resistance, and its inhibition by MK-571 effectively reversed this phenomenon .
Case Study 2: Effects on Erectile Function
Research conducted on obese mice demonstrated that MK-571 significantly improved erectile function by enhancing cyclic guanosine monophosphate (cGMP) levels without affecting other signaling pathways. The treatment resulted in a sixfold increase in cGMP levels, indicating its potential therapeutic use in addressing erectile dysfunction associated with obesity .
Case Study 3: Anti-HCV Activity
MK-571 exhibited dose-dependent inhibition of hepatitis C virus (HCV) replication in infected liver cells. The compound was more effective against genotype 1b compared to genotype 2a HCV strains, highlighting its potential application in antiviral therapies .
Research Findings
Recent studies have elucidated additional biological activities associated with MK-571:
- Flavonoid Conjugation: MK-571 has been shown to inhibit phase-2 conjugation processes in enterocytes, leading to increased intracellular concentrations of flavonoids. This effect may have implications for enhancing the bioavailability of dietary flavonoids .
- Smooth Muscle Relaxation: The compound's ability to enhance cGMP levels suggests potential applications in treating conditions related to vascular smooth muscle relaxation, such as hypertension and erectile dysfunction .
Eigenschaften
IUPAC Name |
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048390 | |
Record name | MK-571 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115104-28-4 | |
Record name | 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115104-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verlukast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115104284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-571 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-571 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LB1G2X6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.